molecular formula C7H12N4OS B15059670 2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B15059670
M. Wt: 200.26 g/mol
InChI Key: QMACHNIMSONGHN-UHFFFAOYSA-N
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Description

2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like methanol and the application of heat under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can also occur, especially at the acetamide group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
  • 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide

Comparison: Compared to these similar compounds, 2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific propyl substitution on the thiadiazole ring.

Properties

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

IUPAC Name

2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C7H12N4OS/c1-2-3-6-10-11-7(13-6)9-5(12)4-8/h2-4,8H2,1H3,(H,9,11,12)

InChI Key

QMACHNIMSONGHN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN

Origin of Product

United States

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